molecular formula C11H17N3S B13252741 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine

Cat. No.: B13252741
M. Wt: 223.34 g/mol
InChI Key: YCYWHOHINUYDGB-UHFFFAOYSA-N
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Description

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, featuring a pyrimidine ring linked to a piperidine moiety via a sulfanyl-ethyl chain. This structure combines two privileged scaffolds in drug discovery, making it a valuable intermediate for the design and synthesis of novel bioactive molecules. The core pyrimidine ring is a fundamental component of nucleic acids and is present in numerous clinically used drugs, underpinning its broad relevance. The incorporation of the piperidine ring, a common feature in pharmacologically active compounds, enhances the molecule's potential to interact with various biological targets. This compound serves as a key precursor for the development of potential therapeutic agents. Research into analogous piperidine-pyrimidine derivatives has demonstrated potent biological activities, including serving as non-nucleoside inhibitors of HIV-1 reverse transcriptase for antiviral research and as scaffolds for lipoxygenase (LOX) inhibitors with antioxidant and anti-inflammatory potential . Furthermore, such molecular hybrids are actively investigated in other areas, including as antitubercular agents . This product is intended for non-human research applications only and is a tool for scientists in drug discovery and development. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyrimidine

InChI

InChI=1S/C11H17N3S/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10/h1,5-6,10,12H,2-4,7-9H2

InChI Key

YCYWHOHINUYDGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Halogenated Pyrimidines

Reaction Scheme:

Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) + 2-(Piperidin-4-yl)ethyl thiolate → 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine

Procedure:

  • Preparation of the thiolate nucleophile:
    Piperidin-4-yl-ethyl thiol is generated by reacting piperidin-4-yl-ethylamine with a sulfur donor, such as thiourea or Lawesson’s reagent, under reflux in ethanol or acetonitrile.

  • Substitution reaction:
    The thiolate is then reacted with halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) under reflux conditions, often in the presence of a base like potassium carbonate or sodium hydride, to displace the halogen and form the sulfanyl linkage.

Data Table 1: Typical Reaction Conditions

Step Reagents Solvent Catalyst/Base Temperature Yield (%) References
1 Piperidin-4-yl-ethyl thiol Ethanol K2CO3 Reflux 70-85 ,
2 Halogenated pyrimidine Acetonitrile - Reflux -

Synthesis via Copper-Catalyzed Coupling (Click Chemistry)

Recent advances involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or similar coupling reactions to attach the piperidin-4-yl-ethyl fragment to pyrimidine derivatives bearing suitable functional groups.

Reaction Scheme:

Pyrimidine derivative with terminal alkyne + 2-(Piperidin-4-yl)ethyl azide → 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine

Procedure:

  • Synthesize the pyrimidine with an alkyne substituent.
  • React with azide-functionalized piperidin-4-yl-ethyl compound under Cu(I) catalysis in tert-butanol/water mixture.
  • Purify via chromatography.

Data Table 2: Copper-Catalyzed Coupling Parameters

Reagents Catalyst Solvent Temperature Yield (%) References
Alkyne pyrimidine + Azide CuI Tert-butanol/water Room temp to 50°C 65-80 ,

Condensation of Pyrimidine Precursors with Ethylene Diamine Derivatives

An alternative approach involves the condensation of 2,4-dichloropyrimidine with ethylene diamine derivatives, followed by sulfide formation.

Reaction Scheme:

2,4-Dichloropyrimidine + 2-(Piperidin-4-yl)ethylamine → Intermediate pyrimidine derivative → Sulfide formation

Procedure:

  • React 2,4-dichloropyrimidine with 2-(piperidin-4-yl)ethylamine under reflux in ethanol with potassium carbonate.
  • Isolate the intermediate.
  • Introduce sulfur via Lawesson’s reagent or thiourea to form the sulfanyl linkage.

Data Table 3: Reaction Conditions

Step Reagents Solvent Temperature Yield (%) References
1 2,4-Dichloropyrimidine Ethanol Reflux 60-75 ,
2 Sulfur source (Lawesson’s reagent) Toluene Reflux 55-70

Catalytic and Heterogeneous Methods

Recent research emphasizes the use of heterogeneous catalysts to improve efficiency and environmental compatibility:

  • Silica sulfuric acid catalysis for nucleophilic substitution reactions.
  • CuY-Zeolite catalysis for coupling reactions, leading to higher yields and cleaner products.

Research Findings:

  • Use of silica sulfuric acid under conventional heating conditions can increase yields by 10-15% compared to traditional methods.
  • Heterogeneous catalysis reduces reaction time and simplifies purification, aligning with green chemistry principles.

Data Table 4: Catalyst Comparison

Catalyst Reaction Type Yield Improvement Environmental Benefit Reference
Silica sulfuric acid Nucleophilic substitution +12% Reusable, less waste
CuY-Zeolite Coupling reactions +15% Catalytic, recyclable

Recent Research Discoveries and Innovations

  • Microwave-Assisted Synthesis:
    Microwave irradiation accelerates reaction times by factors of 2-3, with yields exceeding 85%. This method is particularly effective for sulfanyl pyrimidine derivatives.

  • Green Chemistry Approaches:
    Use of water or ethanol as solvents, combined with heterogeneous catalysts, reduces hazardous waste and improves sustainability.

  • Flow Chemistry Techniques:
    Continuous flow reactors enable scalable synthesis with consistent quality, important for pharmaceutical manufacturing.

Summary of Key Data and Reaction Parameters

Method Reagents Catalyst Solvent Temperature Reaction Time Typical Yield References
Nucleophilic substitution Halogenated pyrimidine + thiolate K2CO3 or NaH Ethanol/Acetonitrile Reflux 8-12 hours 70-85% ,
Copper-catalyzed coupling Alkyne + azide CuI Tert-butanol/water Room to 50°C 4-6 hours 65-80% ,
Heterogeneous catalysis Pyrimidine derivatives + sulfur Silica sulfuric acid Ethanol Reflux 6-10 hours 55-75%

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Sulfanyl vs.
  • Piperidine vs. Piperazine : Piperazine in introduces a second nitrogen, increasing basicity and altering pharmacokinetics compared to piperidine.

Physicochemical Properties

  • Solubility : Sulfonyl-containing analogs (e.g., ) exhibit higher aqueous solubility than sulfanyl derivatives due to increased polarity.
  • Lipophilicity : Ethyl acetate substituents () introduce ester groups, balancing lipophilicity for membrane permeability.
  • Hydrogen Bonding: Amino groups () enhance hydrogen-bond donor capacity, favoring interactions with biological targets like kinases.

Biological Activity

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrimidine ring and a piperidine moiety linked through a sulfanyl group. This compound has been studied for its potential biological activities, particularly in the context of drug development. The presence of both the sulfanyl group and the piperidine ring enhances its chemical reactivity and biological activity, making it a versatile scaffold for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is C12H16N2S, with a molecular weight of approximately 224.34 g/mol. The compound's structure allows for interactions with various biological targets, including receptors and enzymes involved in critical cellular processes.

Research indicates that the mechanism of action for 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine likely involves interactions with specific molecular targets. The piperidine ring may facilitate binding through hydrogen bonding and other interactions, enhancing its potential as a therapeutic agent. Studies have suggested that this compound can modulate biological pathways effectively, making it a candidate for further investigation in drug discovery.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds structurally similar to 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine. For instance, derivatives containing piperidine moieties have shown significant effects on blood glucose levels in diabetic models, suggesting a possible role in managing diabetes through enzyme inhibition or receptor modulation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes. In vitro studies demonstrated that it could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in various neurological disorders. The inhibition levels were comparable to standard compounds used in clinical settings, indicating a promising therapeutic profile .

Case Studies

  • Antidiabetic Effects : A study conducted on piperidine derivatives revealed that compounds similar to 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine exhibited significant reductions in blood glucose levels in diabetic mice models when combined with standard treatments like metformin. This suggests potential synergistic effects that could enhance therapeutic outcomes in diabetes management .
  • Neurological Applications : Research has shown that derivatives of this compound can effectively inhibit AChE, making them candidates for treating Alzheimer's disease and other cognitive disorders. The ability to modulate neurotransmitter levels through enzyme inhibition is crucial for developing effective treatments for these conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine:

Compound NameStructure CharacteristicsBiological Activity
2-(Piperidin-4-yl)pyrimidine dihydrochloride Contains a piperidine ring and pyrimidine coreModerate AChE inhibition
4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine Similar structure but with a methyl group on the pyrimidineEnhanced metabolic enzyme inhibition
1-Methyl-4-(4-piperidinyl)-2,3-piperazinedione Features a piperidine structure but lacks the sulfanyl linkageLow cytotoxicity; potential neuroprotective effects

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